Cas no 1396801-16-3 (4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile)

4-({1-[4-(Trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methylbenzonitrile is a specialized organic compound featuring a piperidine core functionalized with a trifluoromethoxy-substituted benzoyl group and a benzonitrile moiety. Its structural complexity and incorporation of electron-withdrawing groups, such as the trifluoromethoxy and nitrile functionalities, make it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential for modulating biological activity due to its lipophilic and steric properties, which may enhance binding affinity in target interactions. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in drug discovery. The presence of the trifluoromethoxy group may also contribute to metabolic stability, making it a candidate for preclinical studies.
4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile structure
1396801-16-3 structure
商品名:4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile
CAS番号:1396801-16-3
MF:C22H21F3N2O3
メガワット:418.408956289291
CID:6343012
PubChem ID:71784995

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile
    • 4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
    • 4-[[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]methoxymethyl]benzonitrile
    • F6111-2033
    • 4-(((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
    • AKOS024532374
    • 1396801-16-3
    • インチ: 1S/C22H21F3N2O3/c23-22(24,25)30-20-7-5-19(6-8-20)21(28)27-11-9-18(10-12-27)15-29-14-17-3-1-16(13-26)2-4-17/h1-8,18H,9-12,14-15H2
    • InChIKey: MPVXYIJKLATGKV-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C(N1CCC(COCC2C=CC(C#N)=CC=2)CC1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 418.15042702g/mol
  • どういたいしつりょう: 418.15042702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 595
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6111-2033-10μmol
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6111-2033-20μmol
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
20μmol
$79.0 2023-09-09
Life Chemicals
F6111-2033-3mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
3mg
$63.0 2023-09-09
Life Chemicals
F6111-2033-2μmol
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6111-2033-1mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
1mg
$54.0 2023-09-09
Life Chemicals
F6111-2033-40mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
40mg
$140.0 2023-09-09
Life Chemicals
F6111-2033-5mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
5mg
$69.0 2023-09-09
Life Chemicals
F6111-2033-25mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
25mg
$109.0 2023-09-09
Life Chemicals
F6111-2033-4mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
4mg
$66.0 2023-09-09
Life Chemicals
F6111-2033-10mg
4-[({1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}methoxy)methyl]benzonitrile
1396801-16-3
10mg
$79.0 2023-09-09

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile 関連文献

4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrileに関する追加情報

Comprehensive Overview of 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile (CAS No. 1396801-16-3)

The compound 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile (CAS No. 1396801-16-3) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structural features, including the trifluoromethoxy group and piperidine ring, make it a subject of interest for researchers exploring novel bioactive compounds. This article delves into the properties, synthesis, applications, and market trends of this compound, addressing common queries from scientists and industry professionals.

Chemically, 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile belongs to the class of benzonitrile derivatives, characterized by the presence of a cyano group attached to an aromatic ring. The incorporation of the trifluoromethoxy moiety enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery. Recent studies highlight its potential as a building block for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing current research trends in targeted therapies.

The synthesis of 1396801-16-3 typically involves multi-step organic reactions, starting from commercially available 4-(hydroxymethyl)benzonitrile and 1-(4-(trifluoromethoxy)benzoyl)piperidine-4-carboxylic acid. Key steps include etherification and amide bond formation, with purification achieved through column chromatography or recrystallization. Researchers often optimize these protocols for better yields and scalability, reflecting the growing demand for efficient synthetic methods in medicinal chemistry.

In pharmaceutical applications, 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile serves as a valuable intermediate for developing central nervous system (CNS) drugs. Its ability to cross the blood-brain barrier makes it particularly relevant for neurological disorder research, aligning with increasing global focus on mental health therapeutics. The compound's piperidine scaffold is known to interact with various neurotransmitter receptors, offering possibilities for treating conditions like depression and Parkinson's disease.

Beyond pharmaceuticals, this compound finds use in material science as a precursor for liquid crystals and organic semiconductors. The trifluoromethoxy group contributes to desirable electronic properties, making it suitable for optoelectronic devices. This dual applicability in life sciences and advanced materials answers frequent industry questions about multifunctional chemical building blocks.

The market for 1396801-16-3 reflects broader trends in fine chemicals, with growing demand from both academic and industrial research sectors. Suppliers typically offer this compound in milligram to kilogram quantities, with purity levels ranging from 95% to 99%. Current pricing trends show stability, though specialized derivatives may command premium values. Analytical data including HPLC, NMR, and mass spectrometry results are generally available from reputable manufacturers, addressing quality assurance concerns common among purchasers.

Storage and handling recommendations for 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile follow standard laboratory protocols for organic compounds. It should be kept in airtight containers at room temperature, protected from light and moisture. These precautions ensure stability during transportation and long-term storage, important considerations for international chemical commerce.

Future research directions for this compound likely involve exploring its structure-activity relationships in greater depth and developing more efficient synthetic routes. The incorporation of machine learning in molecular design may accelerate these investigations, a hot topic in contemporary chemical research. Additionally, its potential in green chemistry applications warrants examination, particularly regarding biodegradable derivatives.

For researchers considering 1396801-16-3 for their projects, several key questions arise: What are the optimal reaction conditions for derivatization? How does the trifluoromethoxy group influence biological activity compared to other halogenated analogs? What spectroscopic techniques best characterize this compound? These inquiries reflect common search patterns among scientists evaluating this chemical entity.

In conclusion, 4-({1-4-(trifluoromethoxy)benzoylpiperidin-4-yl}methoxy)methylbenzonitrile represents an intriguing case study in modern specialty chemicals. Its dual applicability in pharmaceuticals and materials science, combined with interesting structural features, ensures continued academic and industrial interest. As research methodologies advance, particularly in computational chemistry and high-throughput screening, new applications for this versatile compound will likely emerge.

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